molecular formula C11H14ClN B13082076 4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole

4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole

Cat. No.: B13082076
M. Wt: 195.69 g/mol
InChI Key: PSZQXXKTQSWION-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This particular compound is characterized by its unique structure, which includes a chlorine atom and three methyl groups attached to the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride as starting materials. The reaction is typically carried out under reflux conditions using methanesulfonic acid in methanol, resulting in the formation of the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired production scale.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized indole derivatives.

Scientific Research Applications

4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions involving indole derivatives.

    Medicine: The compound’s structure is explored for potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s indole ring allows it to bind to various receptors and enzymes, influencing biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene-: Similar in structure but lacks the chlorine atom.

    2,3,3-Trimethyl-3H-indole: Another indole derivative with a different substitution pattern.

    5-Chloro-2,3,3-trimethylindole: Contains a chlorine atom but differs in the position of substitution.

Uniqueness

The presence of the chlorine atom and three methyl groups enhances its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

4-chloro-3,3,7-trimethyl-1,2-dihydroindole

InChI

InChI=1S/C11H14ClN/c1-7-4-5-8(12)9-10(7)13-6-11(9,2)3/h4-5,13H,6H2,1-3H3

InChI Key

PSZQXXKTQSWION-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C(CN2)(C)C

Origin of Product

United States

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